molecular formula C18H13F2N3O4 B2951773 N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 920244-52-6

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide

货号 B2951773
CAS 编号: 920244-52-6
分子量: 373.316
InChI 键: AYWFMPWOXFSGFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, commonly known as CDDO-DFPA, is a synthetic triterpenoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.

作用机制

CDDO-DFPA exerts its effects by activating the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway, which is a key regulator of cellular antioxidant and anti-inflammatory responses. The compound binds to Keap1, a cytosolic protein that negatively regulates this compound, causing the release of this compound from Keap1 and its translocation to the nucleus. In the nucleus, this compound binds to the antioxidant response element (ARE) and activates the transcription of genes involved in cellular antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
CDDO-DFPA has been shown to induce cellular antioxidant and anti-inflammatory responses by upregulating the expression of genes involved in these pathways. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the activation of the this compound pathway and the inhibition of NF-κB signaling. In addition, CDDO-DFPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

CDDO-DFPA has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound is also highly soluble in water, making it easy to administer to cells or animals. However, the synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals. In addition, the compound has a short half-life in vivo, which may limit its therapeutic efficacy.

未来方向

Future research on CDDO-DFPA should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound's mechanism of action and its effects on cellular antioxidant and anti-inflammatory responses should be further elucidated. In addition, the development of more stable and potent analogs of CDDO-DFPA may improve its therapeutic efficacy. Finally, the use of CDDO-DFPA in combination with other drugs or therapies should be explored to enhance its therapeutic potential.

合成方法

The synthesis of CDDO-DFPA involves several steps, starting from the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,6-difluorobenzylamine, followed by the reaction with 2-amino-3-hydroxybenzoic acid and oxalyl chloride. The final product is obtained through the reaction with 3-(2-aminoethyl)-1H-indole-5-carboxamide and carbonyldiimidazole. The synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals.

科学研究应用

CDDO-DFPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to activate the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and induce cellular antioxidant and anti-inflammatory responses. CDDO-DFPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

属性

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O4/c19-11-5-3-6-12(20)10(11)8-22-17(25)18(26)23-14-9-4-1-2-7-13(9)27-15(14)16(21)24/h1-7H,8H2,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFMPWOXFSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。